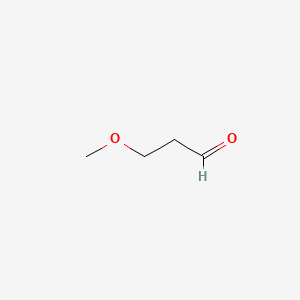

3-Methoxypropanal

Overview

Description

Synthesis Analysis

The synthesis of 3-Methoxypropanal involves reactions with phenyl isocyanate in the presence of metal catalysts . Additionally, it can be selectively synthesized from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase .Molecular Structure Analysis

The 3-Methoxypropanal molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

The reactions of 3-Methoxypropanal involve phenyl isocyanate in the presence of metal catalysts . The selective synthesis of 3-Methoxypropanal from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase has also been studied .Scientific Research Applications

Synthesis and Chemical Properties

- 3-Methoxypropanal is utilized in synthesizing various chemical compounds. For instance, it has been used in the synthesis of chalcone derivatives, exploring the influence of methoxy groups on the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019). Additionally, its derivatives, such as 1,3-Diphenyl-2(13C)-hydroxy-3-methoxypropan-1-one, have been synthesized and used in studies probing the mechanism of benzilic ester rearrangement, thereby contributing to the understanding of chemical reaction mechanisms (Marques, Ramalho, & Burke, 2009).

Environmental Chemistry and Atmospheric Studies

- 3-Methoxypropanal has been identified in atmospheric chemistry studies. Research on the kinetics of its reaction with OH radicals and Cl atoms in the gas-phase provides insights into atmospheric processes and implications for environmental chemistry (Barrera, Garavagno, Dalmasso, & Taccone, 2019).

Analytical and Industrial Applications

- In analytical chemistry, 3-Methoxypropanal has been employed in the synthesis of compounds for the analysis of other chemicals. For example, it has been used in the preparation of 3-methoxypropan-1,2-diol, which is a product in the degradation of the anesthetic Sevoflurane, providing insights into pharmaceutical analysis (Wang, Polavarapu, Schurig, & Schmidt, 2002). Additionally, it's used in the regioselective conversion of bio-based glycerol into monomethyl derivatives, showcasing its application in green chemistry and renewable resources (Bruniaux, Varma, & Len, 2019).

properties

IUPAC Name |

3-methoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGJKCALURPRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182342 | |

| Record name | Propanal, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropanal | |

CAS RN |

2806-84-0 | |

| Record name | Propanal, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to obtain 3-Methoxypropanal from Glycerol?

A1: Recent research has explored new synthetic routes for 3-Methoxypropanal using glycerol as a starting material. One study [] demonstrated a novel approach using copper sulfate and polyethylene glycol (PEG) as catalysts. This method offers a potentially more sustainable and efficient way to produce 3-Methoxypropanal compared to traditional methods.

Q2: Can you explain the mechanism of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal?

A2: Quantum chemical simulations using the B3PW91 method with the 6-31G(d,p) basis set were employed to investigate the formation of 2,2-dimethyl-3-methoxypropanal from 5,5-dimethyl-1,3-dioxane in the presence of a proton []. The proposed mechanism involves several steps:

Q3: What are the energetic implications of the 1,3-migration versus 1,5-migration pathways in the isomerization reaction?

A3: Computational studies revealed that the activation barriers (δG# 298) for both the two-stage 1,3-migration and the one-stage 1,5-migration pathways are comparable, with a difference of approximately 2 kcal/mol []. This suggests that both pathways could potentially contribute to the overall reaction mechanism under appropriate conditions. The overall transformation of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal is endothermic, requiring a heat input of 3.4 kcal/mol [].

Q4: How does the addition of methyl groups to the 1,3-dioxane ring affect the reaction pathway and energy barrier?

A4: Research comparing the transformation of various 1,3-dioxanes to their corresponding alkoxyaldehydes shows that the presence and position of methyl groups can significantly impact the energy barrier of the reaction []. For instance, the conversion of 5-methyl-1,3-dioxane to 2-methyl-3-methoxypropanal has a significantly lower energy barrier (3.5 kcal/mol) compared to the conversion of 2-methyl-1,3-dioxane to 3-ethoxypropanal (11.7 kcal/mol) []. Further investigation into the transformation of 2,5,5-trimethyl-1,3-dioxane to 2,2-dimethyl-3-ethoxypropanal indicated that the 1,5-intramolecular rearrangement within the alkoxycarbenium ion leading to the final product corresponds to a kinetic barrier of 8.5 kcal/mol []. These variations highlight the influence of steric and electronic factors introduced by substituents on the reaction kinetics and pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)